

Enolicam Sodium: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: *Enolicam sodium*

Cat. No.: *B1260865*

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This technical guide provides an in-depth analysis of the physicochemical properties of **Enolicam sodium**, a significant non-steroidal anti-inflammatory drug (NSAID). The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed data, and procedural insights.

Physicochemical Properties of Enolicam and its Sodium Salts

Enolicam is a non-narcotic analgesic and anti-inflammatory agent.^[1] Its sodium salt, **Enolicam sodium**, can exist in both anhydrous and hydrated forms. The molecular formula and weight of these compounds are summarized below.

Compound Name	Molecular Formula	Molecular Weight (g/mol)	Form
Enolicam	C ₁₇ H ₁₂ Cl ₃ NO ₄ S	432.71	Parent Compound ^[1]
Enolicam sodium anhydrous	C ₁₇ H ₁₁ Cl ₃ NNaO ₄ S	454.69	Anhydrous Salt
Enolicam sodium monohydrate	C ₁₇ H ₁₁ Cl ₃ NNaO ₄ S·H ₂ O	472.71	Hydrated Salt ^[2]

There is conflicting information in some sources regarding a compound also named **Enolicam sodium** anhydrous with the molecular formula $C_{15}H_{13}N_2NaO_4$ and a molecular weight of 308.27 g/mol .[3] However, the more detailed and consistent chemical database entries support the chlorinated benzothiepine carboxamide structure for Enolicam.[1][2]

Experimental Protocols

Detailed experimental protocols for the synthesis of Enolicam have been described. The synthesis involves a multi-step process starting from the oxidation of a benzothiepin derivative.

Synthesis of Enolicam:

- **Oxidation:** 7-chloro-5-hydroxy-2,3-dihydro-1-benzothiepin is oxidized using hydrogen peroxide in an acetic acid-water mixture. This step yields 7-chloro-5-hydroxy-2,3-dihydro-1-benzothiepin-1,1-dioxide.[3]
- **Reaction with Pyrrolidine:** The product from the previous step is reacted with pyrrolidine and p-toluenesulfonic acid in refluxing benzene to form 7-chloro-5-pyrrolidino-2,3-dihydro-1-benzothiepin-1,1-dioxide.[3]
- **Condensation:** This intermediate is then condensed with 3,4-dichlorophenyl isocyanate in hot tetrahydrofuran (THF). This reaction results in the formation of N-(3,4-dichlorophenyl)-7-chloro-5-pyrrolidino-2,3-dihydro-1-benzothiepin-4-carboxamide-1,1-dioxide.[3]
- **Hydrolysis:** The final step involves the hydrolysis of the product from the condensation step with hydrochloric acid in a refluxing ethanol-water mixture to yield Enolicam.[3]

Logical Workflow for Compound Analysis

The following diagram illustrates a typical workflow for the analysis and characterization of a pharmaceutical compound like **Enolicam sodium**.

Workflow for Pharmaceutical Compound Analysis.

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References

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